molecular formula C13H16N2O2S2 B2466544 N-(2-(methylthio)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396555-45-5

N-(2-(methylthio)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B2466544
CAS No.: 1396555-45-5
M. Wt: 296.4
InChI Key: PSKRFHBQPDLYJL-UHFFFAOYSA-N
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Description

N-(2-(methylthio)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a complex organic compound that features a thiazepane ring, a carboxamide group, and a methylthio-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methylthio)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions.

    Attachment of the Carboxamide Group: This step often involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(methylthio)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the thiazepane ring can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-(2-(methylthio)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole and its derivatives share structural similarities and exhibit diverse biological activities.

    Benzamide Derivatives: These compounds also feature a carboxamide group and are known for their pharmacological properties.

Uniqueness

N-(2-(methylthio)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide is unique due to the combination of its thiazepane ring and the methylthio-substituted phenyl group, which imparts distinct chemical and biological properties not commonly found in other similar compounds.

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S2/c1-18-11-5-3-2-4-9(11)15-13(17)10-8-19-7-6-12(16)14-10/h2-5,10H,6-8H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKRFHBQPDLYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2CSCCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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